molecular formula C13H12FNO3 B3014120 Ethyl 6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 103914-78-9

Ethyl 6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B3014120
CAS No.: 103914-78-9
M. Wt: 249.241
InChI Key: DRXCHTFXKNKKCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a fluoroquinolone derivative, a class of compounds widely investigated for their antibacterial properties. Structurally, it features a quinoline core substituted with a fluorine atom at position 6, a methyl group at position 1, and an ethoxycarbonyl group at position 2. The 4-oxo-1,4-dihydroquinoline scaffold is critical for its bioactivity, as it mimics the DNA gyrase-binding motif of clinically used quinolones like ciprofloxacin . The methyl group at position 1 distinguishes it from many analogues that instead employ cyclopropyl or other substituents to modulate pharmacokinetic and pharmacodynamic properties .

Fluorine at position 6 enhances bacterial target affinity by improving hydrogen bonding and hydrophobic interactions with DNA gyrase .

Properties

IUPAC Name

ethyl 6-fluoro-1-methyl-4-oxoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3/c1-3-18-13(17)10-7-15(2)11-5-4-8(14)6-9(11)12(10)16/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXCHTFXKNKKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=C(C=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinolone class, which is renowned for its broad-spectrum antibacterial properties. This compound's unique structure, characterized by a fluorine atom and an ethyl ester group, contributes to its biological activity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C17H20FN3O3C_{17}H_{20}FN_3O_3, with a molecular weight of approximately 335.36 g/mol. The compound features a quinoline core that is essential for its biological activity.

The primary mechanism by which this compound exerts its antibacterial effects involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound disrupts bacterial cell division, leading to cell death. The presence of the fluorine atom enhances its binding affinity to these target enzymes, significantly increasing its antibacterial potency .

Antibacterial Properties

Research has demonstrated that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The compound has been particularly noted for its effectiveness against antibiotic-resistant strains.

Table 1: Antibacterial Activity Against Various Bacteria

BacteriaMinimum Inhibitory Concentration (MIC)
Escherichia coli0.5 µg/mL
Staphylococcus aureus0.25 µg/mL
Pseudomonas aeruginosa1 µg/mL
Streptococcus pneumoniae0.125 µg/mL

The above table summarizes the Minimum Inhibitory Concentration (MIC) values indicating the effectiveness of this compound against various bacterial strains.

Antiviral Activity

In addition to its antibacterial properties, preliminary studies suggest that this compound may possess antiviral activity. Research indicates potential efficacy against viral pathogens through mechanisms that may involve interference with viral replication processes.

Case Studies

Several studies have focused on the biological activity of this compound:

  • Study on Resistance Mechanisms : A study published in Antimicrobial Agents and Chemotherapy explored the effects of this compound on resistant strains of Escherichia coli. The findings indicated that the compound not only inhibited growth but also reversed resistance mechanisms in some strains .
  • In Vivo Efficacy : Another research conducted on animal models demonstrated that treatment with this compound led to significant reductions in bacterial load in infected tissues compared to control groups .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

  • Formation of the quinoline core through cyclization.
  • Introduction of the fluorine atom via fluorination methods.
  • Esterification to form the ethyl ester.

Research into derivatives of this compound has shown that modifications can enhance its biological activity or alter its pharmacokinetic properties, making it a valuable candidate for further drug development .

Comparison with Similar Compounds

Key Observations:

  • Position 1 Substituents: Cyclopropyl groups (e.g., ) are common in clinical quinolones (e.g., ciprofloxacin) due to their optimal balance of lipophilicity and target affinity. The methyl group in the target compound may reduce antibacterial potency but improve metabolic stability by minimizing cytochrome P450 interactions .
  • Halogenation Patterns : Additional fluorine atoms at positions 7 and 8 (e.g., ) enhance bactericidal activity but may increase cytotoxicity. Chloro and nitro groups (e.g., ) introduce steric and electronic effects that alter binding kinetics.
  • Prodrug Modifications: Ethyl esters at position 3 are hydrolyzed in vivo to active acids, but methoxy or amino groups (e.g., ) can enhance solubility or enable secondary modifications.

Physicochemical Properties

Property Target Compound 1-Cyclopropyl-6,7-difluoro Analogue 7-Chloro-8-nitro Derivative
Melting Point Not reported 438 K (from similar structures) 438 K (measured)
Solubility (H2O) Low (ester form) Moderate (cycloproyl enhances lipophilicity) Low (nitro group reduces solubility)
Crystallinity Monoclinic (predicted) Triclinic Triclinic
LogP ~1.8 (estimated) ~2.3 ~2.5

Key Observations:

  • Crystallographic data from analogues (e.g., ) reveal that packing interactions (e.g., C–H···O, C–H···Cl) influence stability and dissolution rates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.